MFCD02329918
Description
MFCD02329918 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are critical in industrial catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-9-10(2)24-15-13(9)14(18)19-17(20-15)23-8-11-4-6-12(7-5-11)16(21)22-3/h4-7H,8H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHKFTVWQRJXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02329918 typically involves a series of chemical reactions that require precise conditions. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form the larger structure of this compound.
Catalytic Processes: Catalysts are frequently used to accelerate the reaction rates and improve yields.
Purification Steps: After synthesis, the compound undergoes purification to remove any impurities, ensuring the final product’s purity and quality.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD02329918 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction type involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone, depending on the reaction type.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may produce different oxides, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
MFCD02329918 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: this compound is used in the manufacture of specialty chemicals and materials, contributing to advancements in technology and materials science.
Mechanism of Action
The mechanism by which MFCD02329918 exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Compound 1: CAS 329214-79-1 (MDL: MFCD03084758)
Its synthesis involves catalysts and inert-atmosphere reactions, emphasizing stability under controlled conditions .
Key Comparisons
Research Findings
- In contrast, this compound’s role in catalysis may prioritize stability over bioavailability.
Compound 2: CAS 1761-61-1 (MDL: MFCD00003330)
Structural and Functional Overview
This brominated aromatic compound (C₇H₅BrO₂, MW: 201.02) is functionally analogous to this compound in synthetic utility. Its synthesis employs green chemistry principles with recyclable catalysts (e.g., A-FGO in THF), highlighting industrial relevance .
Key Comparisons
Research Findings
- CAS 1761-61-1’s high yield (98%) under mild conditions contrasts with this compound’s likely requirement for inert atmospheres .
- Bromine in CAS 1761-61-1 enhances electrophilic reactivity, whereas this compound’s ligand design may focus on electron donation for metal binding .
Discussion of Molecular and Functional Divergences
Structural Impact on Reactivity
- Boron vs. Bromine : The presence of boron in CAS 329214-79-1 enables Lewis acid behavior, whereas bromine in CAS 1761-61-1 facilitates nucleophilic substitution. This compound’s ligand-based structure likely prioritizes steric bulk for metal coordination .
- Molecular Weight and Solubility : Higher molecular weight in this compound may reduce aqueous solubility compared to CAS 1761-61-1, impacting application scope (e.g., catalysis vs. drug delivery) .
Functional Overlaps and Distinctions
- Catalytic Efficiency : this compound’s phosphine-alkene ligands enhance transition metal activity, whereas CAS 329214-79-1’s boron-nitrogen framework supports asymmetric catalysis .
- Safety Profiles : this compound’s hazards are inferred to align with phosphine ligands (flammability/toxicity), contrasting with CAS 1761-61-1’s acute toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
